Cas no 1542565-58-1 (N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide)

N,2-Dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of a trifluoromethyl group and dimethyl substitution on the benzene ring. This compound is of interest in synthetic and medicinal chemistry due to its electron-withdrawing properties and structural versatility. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. The sulfonamide moiety provides a reactive handle for further functionalization, enabling its use as a building block in pharmaceuticals and agrochemicals. Its well-defined structure and stability under various conditions make it suitable for applications in catalysis, material science, and drug discovery.
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide structure
1542565-58-1 structure
商品名:N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
CAS番号:1542565-58-1
MF:C9H10F3NO2S
メガワット:253.241411685944
CID:6518005
PubChem ID:81625586

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
    • EN300-1452852
    • AKOS020205015
    • 1542565-58-1
    • インチ: 1S/C9H10F3NO2S/c1-6-7(9(10,11)12)4-3-5-8(6)16(14,15)13-2/h3-5,13H,1-2H3
    • InChIKey: VWGPUASBNPAPDE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=C(C(F)(F)F)C=1C)(NC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 253.03843422g/mol
  • どういたいしつりょう: 253.03843422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1452852-0.05g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
0.05g
$612.0 2023-05-23
Enamine
EN300-1452852-0.25g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
0.25g
$670.0 2023-05-23
Enamine
EN300-1452852-1000mg
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
1000mg
$485.0 2023-09-29
Enamine
EN300-1452852-250mg
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
250mg
$447.0 2023-09-29
Enamine
EN300-1452852-0.5g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
0.5g
$699.0 2023-05-23
Enamine
EN300-1452852-100mg
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
100mg
$427.0 2023-09-29
Enamine
EN300-1452852-50mg
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
50mg
$407.0 2023-09-29
Enamine
EN300-1452852-10.0g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
10g
$3131.0 2023-05-23
Enamine
EN300-1452852-1.0g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
1g
$728.0 2023-05-23
Enamine
EN300-1452852-2.5g
N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide
1542565-58-1
2.5g
$1428.0 2023-05-23

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献

N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報

N,2-Dimethyl-3-(Trifluoromethyl)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1542565-58-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonamide group with a trifluoromethyl substituent on a benzene ring. The presence of these functional groups imparts distinctive chemical and physical properties, making it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the potential of N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide in the development of advanced materials, particularly in the field of polymer science. Researchers have explored its ability to act as a building block for constructing high-performance polymers with enhanced thermal stability and mechanical strength. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule, which is essential for its functionality in polymer systems.

In addition to its role in polymer chemistry, this compound has also been investigated for its potential in drug discovery. The sulfonamide group is well-known for its ability to form hydrogen bonds, which is a critical property in medicinal chemistry for designing bioactive molecules. Recent findings suggest that N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide could serve as a lead compound for developing novel therapeutic agents targeting specific biological pathways. Its unique structure allows for fine-tuning of pharmacokinetic properties, making it a promising candidate in preclinical studies.

The synthesis of N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and reduce reaction time. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the benzene ring with the desired substituents. This advancement not only enhances the efficiency of production but also opens up possibilities for large-scale manufacturing.

From an environmental perspective, the compound has been evaluated for its biodegradability and ecological impact. Studies indicate that N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide exhibits moderate biodegradation under aerobic conditions, suggesting that it can be safely integrated into eco-friendly chemical processes. Its low toxicity profile further supports its use in applications where human and environmental safety are paramount.

In conclusion, N,2-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1542565-58-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new potential uses and optimizations, this compound is poised to play an increasingly important role in shaping the future of materials science and pharmaceuticals.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD